N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}pyridine-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}pyridine-2-carboxamide is a complex organic compound that belongs to the class of carboxamides. This compound features a pyridine ring, a benzodioxole moiety, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}pyridine-2-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the pyridine-2-carboxamide: This step involves the reaction of 2-chloropyridine with an amine derivative.
Coupling reactions: The final compound is formed by coupling the benzodioxole and pyridine-2-carboxamide intermediates under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}pyridine-2-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}pyridine-2-carboxamide analogs: Compounds with slight modifications in the functional groups.
Other carboxamides: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H31N3O6 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H31N3O6/c1-3-35-16-6-15-30-27(32)26(21-9-11-22(34-2)12-10-21)31(28(33)23-7-4-5-14-29-23)18-20-8-13-24-25(17-20)37-19-36-24/h4-5,7-14,17,26H,3,6,15-16,18-19H2,1-2H3,(H,30,32) |
InChI Key |
LDOQFTJNHOYCNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)OC)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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